molecular formula C14H18ClN3O2 B6296969 Benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride CAS No. 2158302-02-2

Benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride

Cat. No. B6296969
CAS RN: 2158302-02-2
M. Wt: 295.76 g/mol
InChI Key: ZGVOKAJRQLORSV-ZOWNYOTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine-based compounds is a topic of ongoing research. Piperazine nucleus is found in many marketed drugs in the realm of antidepressants, antipsychotics, antihistamines, antifungals, antibiotics, etc .

Scientific Research Applications

Synthesis and Metabolic Pathways

One significant area of research involves the synthesis and metabolic pathways of arylpiperazine derivatives, including compounds structurally related to benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride. Studies have shown that these compounds undergo extensive metabolism, leading to the formation of 1-aryl-piperazines, which exhibit a variety of effects related to serotonin receptors and other neurotransmitter systems (Caccia, 2007). This research highlights the complex metabolic pathways and potential therapeutic implications of these derivatives.

DNA Binding and Radioprotection

Research on Hoechst 33258 and its analogues, which share structural similarities with benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, has demonstrated strong binding to the minor groove of double-stranded B-DNA. These compounds have been utilized for chromosome and nuclear staining, as well as in the development of radioprotectors and topoisomerase inhibitors, showcasing their broad utility in cellular biology and pharmacology (Issar & Kakkar, 2013).

Antimicrobial and Antituberculosis Activity

Piperazine derivatives, including those similar to benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, have been identified as key scaffolds in the development of new antimicrobial and antituberculosis agents. These compounds have shown promising activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, indicating their potential in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Pharmacological Attributes and Therapeutic Applications

The benzocycloheptanone core, a key feature in many pharmacophores including benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate hydrochloride, has been extensively studied for its wide range of biological actions. Research has uncovered numerous derivatives as lead compounds in the development of novel medications, demonstrating the compound's relevance in drug discovery and development for a variety of diseases (Bukhari, 2022).

properties

IUPAC Name

benzyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H/t13-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVOKAJRQLORSV-ZOWNYOTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride

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